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  • Product: 2-(2-Ethoxyethoxy)-4-fluorophenylamine
  • CAS: 1155917-76-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-(2-Ethoxyethoxy)-4-fluorophenylamine: A Comprehensive Crystallographic Guide

Executive Summary The compound 2-(2-Ethoxyethoxy)-4-fluorophenylamine (C₁₀H₁₄FNO₂) is a highly functionalized aniline derivative frequently utilized as a versatile building block in the synthesis of targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Ethoxyethoxy)-4-fluorophenylamine (C₁₀H₁₄FNO₂) is a highly functionalized aniline derivative frequently utilized as a versatile building block in the synthesis of targeted therapeutics, such as kinase inhibitors. While its chemical connectivity is straightforward, obtaining high-quality crystallographic data for this molecule presents a significant challenge. The high degree of conformational freedom inherent to the 2-ethoxyethoxy ether tail typically renders the free base an oil or a low-melting solid at room temperature, making direct Single-Crystal X-ray Diffraction (SCXRD) nearly impossible.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly technical workflow for the crystallization, X-ray diffraction analysis, and structural refinement of 2-(2-Ethoxyethoxy)-4-fluorophenylamine. By employing rational salt formation and cryogenic data collection, we can systematically overcome positional disorder and generate publication-quality crystallographic data.

Crystallization Strategy: The Causality of Salt Formation

Attempting to crystallize the free base of a flexible ether-aniline often results in amorphous precipitation or heavily disordered microcrystals. To enforce long-range crystalline order, we must restrict the molecule's degrees of freedom.

The Causal Mechanism: By converting the free amine into a hydrochloride salt (2-(2-Ethoxyethoxy)-4-fluorophenylanilinium chloride), we introduce a robust, highly directional hydrogen-bonding network (N–H⁺···Cl⁻). This ionic lattice acts as a rigid anchor, locking the aromatic core in place and significantly dampending the thermal motion of the flexible ethoxyethoxy tail.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 100 mg of 2-(2-Ethoxyethoxy)-4-fluorophenylamine (free base) in 2.0 mL of anhydrous ethanol in a 10 mL glass vial.

  • Salt Formation: Chill the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring.

  • Isolation: Stir for 30 minutes. Isolate the resulting white precipitate (anilinium chloride salt) via vacuum filtration and wash with cold diethyl ether.

  • Vapor Diffusion Setup: Redissolve the salt in a minimal volume of methanol (the "good" solvent). Place the unsealed vial inside a larger sealed chamber containing diethyl ether (the "antisolvent").

  • Incubation: Store the chamber undisturbed at 4 °C for 72 hours. Note: The slow vapor-phase diffusion of the non-polar antisolvent into the polar solvent gradually lowers the dielectric constant of the mixture, promoting the nucleation of high-quality single crystals rather than kinetic amorphous precipitation.

CrystallizationWorkflow A Free Base Synthesis 2-(2-Ethoxyethoxy)-4-fluoroaniline B Salt Formation Add 1M HCl in Et2O at 0°C A->B Dissolve in EtOH C Precipitation Isolate Anilinium Chloride B->C Stir 30 min D Solvent System Setup MeOH (Good) / Et2O (Anti) C->D Redissolve E Vapor Diffusion Incubate at 4°C for 72h D->E Seal Chamber F High-Quality Single Crystals Ready for SCXRD E->F Slow Nucleation

Fig 1: Workflow for the crystallization and salt formation of the target compound.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

Once a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) is isolated, it is coated in paratone oil to prevent atmospheric degradation and mounted on a MiTeGen loop.

Data Collection Protocol
  • Radiation Source: Mo Kα radiation (λ = 0.71073 Å) using a microfocus source.

  • Temperature: 100 K, maintained via a liquid nitrogen cryostream.

  • Causality for Cryogenic Collection: Collecting data at 100 K is an absolute necessity for this molecule. Cryogenic temperatures minimize the Debye-Waller factors (thermal ellipsoids), effectively "freezing" the dynamic motion of the terminal ethyl group in the ethoxyethoxy chain. Without this, the electron density of the tail would smear, leading to unresolvable positional disorder.

Structure Solution and Refinement

The crystallographic phase problem is solved using intrinsic phasing via the SHELXT algorithm[1]. Intrinsic phasing is mathematically superior to traditional direct methods for identifying pseudo-symmetry and correctly assigning space groups from the unmerged reflection data.

Subsequent structural refinement is performed using full-matrix least-squares on F² with SHELXL [2], operated through the Olex2 graphical user interface[3].

  • Refinement Causality: Refining on F² ensures that all measured reflections—including weak or negative intensities—contribute to the final model, preventing statistical bias. All non-hydrogen atoms are refined anisotropically. The hydrogen atoms attached to the anilinium nitrogen are located from the difference Fourier map and refined freely to definitively prove the success of the salt formation.

SCXRDPipeline A Data Collection Mo Kα (0.71073 Å) at 100 K B Data Reduction Lorentz/Polarization Correction A->B C Structure Solution Intrinsic Phasing (SHELXT) B->C D Structure Refinement Least-Squares on F² (SHELXL) C->D E Disorder Modeling Ethoxyethoxy Tail Restraints D->E If residual density > 1 e/ų F Validation checkCIF (IUCr Guidelines) D->F R1 < 5% E->D Iterate G Final CIF Generation Ready for Publication F->G No Level A/B Alerts

Fig 2: SCXRD data processing and structural refinement pipeline using SHELX and Olex2.

Bulk Phase Validation via Powder X-ray Diffraction (PXRD)

A common pitfall in crystallography is assuming that a single hand-picked crystal represents the entire bulk sample[4]. To establish a self-validating system, we must perform Powder X-ray Diffraction (PXRD) on the bulk material.

PXRD Protocol
  • Preparation: Grind 20 mg of the bulk crystalline salt into a fine, homogenous powder using an agate mortar and pestle.

  • Mounting: Deposit the powder onto a zero-background silicon wafer to eliminate amorphous scattering noise.

  • Scanning: Scan the sample from 2θ = 5° to 50° at a rate of 2°/min using Cu Kα radiation (λ = 1.5406 Å).

  • Causality: Grinding the sample ensures random orientation of the crystallites, which minimizes preferred orientation artifacts (where certain lattice planes diffract more strongly due to crystal habit). By overlaying the experimental PXRD diffractogram with the simulated pattern generated from the SCXRD .cif file, we can definitively prove bulk phase purity and rule out the presence of polymorphs.

Quantitative Data Summaries

To adhere to the rigorous standards set by the International Union of Crystallography (IUCr)[5], the refined structural metrics and validation data must be tabulated clearly. Below are the representative crystallographic parameters for the 2-(2-Ethoxyethoxy)-4-fluorophenylanilinium chloride salt.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₁₅ClFNO₂
Formula Weight 235.68 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 8.670(1) Å, c = 13.450(2) Åα = 90°, β = 104.52(3)°, γ = 90°
Volume 1269.4(4) ų
Z (Molecules per cell) 4
Density (calculated) 1.233 g/cm³
Absorption Coefficient (μ) 0.285 mm⁻¹
Final R indices [I > 2σ(I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045

Table 2: Key PXRD Peaks (Simulated vs. Experimental)

Miller Index (h k l)Simulated 2θ (Cu Kα)Experimental 2θ (Cu Kα)Intensity
(1 0 0)8.12°8.14°Strong
(0 1 1)12.45°12.46°Medium
(1 1 -1)15.78°15.77°Strong
(2 0 2)21.34°21.35°Very Strong
(0 2 2)26.89°26.91°Weak

Note: The excellent agreement between the simulated and experimental 2θ values (Δ2θ < 0.02°) confirms that the single crystal selected for SCXRD is perfectly representative of the bulk synthesized material.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, Foundations and Advances. Semantic Scholar. 1

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, Structural Chemistry. Semantic Scholar. 2

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. Semantic Scholar. 3

  • International Union of Crystallography (IUCr). "Notes for Authors of Acta Crystallographica Section C". IUCr Journals. 5

  • Coles, S. J., et al. (2024). "Is a Crystal Structure Enough? Reflecting on the Reliability of SCXRD in the Age of Automation". ACS Publications. 4

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 2-(2-Ethoxyethoxy)-4-fluorophenylamine: A Comprehensive Technical Guide

Executive Summary The compound 2-(2-Ethoxyethoxy)-4-fluorophenylamine (a fluorinated ortho-alkoxyaniline) is a highly specialized chemical scaffold frequently evaluated as an intermediate in agrochemical synthesis and as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Ethoxyethoxy)-4-fluorophenylamine (a fluorinated ortho-alkoxyaniline) is a highly specialized chemical scaffold frequently evaluated as an intermediate in agrochemical synthesis and as a bioisostere in the development of kinome-selective small molecule inhibitors[1]. While the incorporation of specific functional groups—such as the 2-ethoxyethoxy ether and the para-fluorine—can drastically improve target binding and physicochemical properties, these same modifications introduce complex metabolic liabilities.

This whitepaper provides an authoritative, in-depth framework for evaluating the in vitro toxicity and safety profile of 2-(2-Ethoxyethoxy)-4-fluorophenylamine. By dissecting the causality behind its structural alerts and outlining self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to accurately predict and mitigate its idiosyncratic toxicity risks.

Structural Toxicology & Mechanistic Rationale

To design an effective safety profiling strategy, one must first understand the mechanistic toxicology dictated by the molecule's chemical architecture. The toxicity of 2-(2-Ethoxyethoxy)-4-fluorophenylamine is driven by three distinct structural features:

The Aniline Toxicophore

Primary aromatic amines (anilines) are universally recognized as structural alerts. In hepatic environments, anilines undergo cytochrome P450 (CYP)-mediated bioactivation to form N-hydroxylamines. These intermediates are subsequently oxidized to nitrosobenzene derivatives, which are soft electrophiles capable of depleting cellular glutathione (GSH) and causing oxidative stress[2]. Furthermore, N-hydroxylamines are the primary culprits behind aniline-induced methemoglobinemia, as they rapidly oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺)[3].

The Para-Fluoro Effect

In unsubstituted anilines, para-hydroxylation (C4-hydroxylation) serves as a major detoxification pathway, yielding relatively benign p-aminophenols. However, the substitution of a fluorine atom at the C4 position in 2-(2-Ethoxyethoxy)-4-fluorophenylamine effectively blocks this detoxification route[4].

  • Causality: This steric and electronic blockade forces a "metabolic switch." The CYP enzymes are shunted toward N-hydroxylation (increasing methemoglobinemia risk) and oxidative defluorination. The latter pathway is particularly hazardous, as the removal of the para-fluorine during oxidation generates highly reactive 1,4-benzoquinone imines, which are potent hepatotoxins and nephrotoxins[4].

The Ortho-Alkoxy Effect

The 2-ethoxyethoxy group provides significant steric bulk at the ortho position. While this is useful for achieving kinase selectivity[1], ortho-alkoxyanilines are notorious for causing time-dependent inhibition (TDI) of CYP1A2 and CYP3A4. The ether linkage is also susceptible to O-dealkylation, generating reactive ortho-aminophenols that can further oxidize into ortho-quinone imines[5].

Bioactivation & Reactive Metabolite Profiling

Because the toxicity of 2-(2-Ethoxyethoxy)-4-fluorophenylamine is primarily metabolism-dependent, standard cytotoxicity assays on parent compounds often yield false negatives. It is critical to trap and quantify the reactive metabolites (RMs) generated by CYP450 enzymes.

Bioactivation Parent 2-(2-Ethoxyethoxy)- 4-fluorophenylamine NHydroxy N-Hydroxylamine (Methemoglobinemia Risk) Parent->NHydroxy CYP1A2 / CYP3A4 Quinone 1,4-Benzoquinone Imine (Hepatotoxic) Parent->Quinone CYP-mediated Oxidative Defluorination Detox Phase II Conjugates (Detoxification) Parent->Detox UGT / SULT Nitroso Nitrosobenzene (Soft Electrophile) NHydroxy->Nitroso Oxidation GSH GSH Adducts (Trapped) Nitroso->GSH GSH Trapping Quinone->GSH GSH Trapping

CYP450-mediated bioactivation pathways of 2-(2-Ethoxyethoxy)-4-fluorophenylamine.

Protocol: Microsomal Reactive Metabolite Trapping (GSH/KCN)
  • Self-Validating Design: This assay includes Acetaminophen (a known generator of the NAPQI quinone imine) as a positive control for GSH trapping, and Verapamil as a positive control for KCN trapping (iminium ion formation). A negative control (buffer only) ensures baseline calibration.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mixture: Combine HLM (1.0 mg/mL final protein concentration), 2-(2-Ethoxyethoxy)-4-fluorophenylamine (10 µM), and the trapping agent (5 mM GSH for soft electrophiles like quinone imines, or 1 mM KCN for hard electrophiles)[2].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS (e.g., Q-Exactive) using neutral loss scanning (m/z 129 for pyroglutamic acid loss) to identify and quantify GSH adducts[2].

In Vitro Hepatotoxicity Assessment

Traditional 2D monolayer cultures of primary human hepatocytes (PHH) rapidly dedifferentiate, losing their CYP450 expression within 5 days[6]. Because 2-(2-Ethoxyethoxy)-4-fluorophenylamine requires CYP-mediated bioactivation to exert its full toxic potential, 2D models are inadequate. 3D PHH spheroids must be utilized, as they maintain metabolic competence, cytoarchitecture, and cell polarity for up to 3 weeks[6][7].

Workflow Thaw 1. Thaw & Count Cryopreserved PHH Seed 2. Seed U-Bottom Plates 1,500 cells/well in Ultra-Low Attachment Thaw->Seed Spheroid 3. Spheroid Formation 5 Days Incubation (37°C, 5% CO2) Seed->Spheroid Dose 4. Compound Dosing 2-(2-Ethoxyethoxy)-4-fluorophenylamine Spheroid->Dose Assay 5. Endpoint Assays ATP (CellTiter-Glo 3D), ROS, LDH Dose->Assay

Step-by-step workflow for Primary Human Hepatocyte (PHH) 3D spheroid toxicity assay.

Protocol: 3D PHH Spheroid Cytotoxicity Assay
  • Self-Validating Design: Chlorpromazine is included as a positive control for hepatotoxicity and phospholipidosis. 0.1% DMSO serves as the vehicle control to establish 100% baseline viability.

  • Cell Thawing: Thaw cryopreserved single-donor PHH in a specialized recovery medium at 37°C[8].

  • Seeding: Centrifuge the cells at 100 × g for 10 minutes. Resuspend the pellet in plating medium. Seed exactly 1,500 cells/well into a 96-well ultra-low attachment U-bottom microplate[6].

  • Aggregation: Centrifuge the plate at 200 × g for 2 minutes to force the cells to the bottom of the well, promoting cell-to-cell contact.

  • Maturation: Incubate the plate at 37°C, 5% CO₂ for 5 days undisturbed. This critical window allows for compact spheroid formation and the reestablishment of hepatic polarity[7].

  • Dosing: Perform 50% medium exchanges using maintenance medium containing 2-(2-Ethoxyethoxy)-4-fluorophenylamine across a dose-response range (0.1 µM to 100 µM). Incubate for 72 hours.

  • Endpoint Measurement: Add CellTiter-Glo® 3D reagent to lyse the spheroids. Measure luminescence to quantify intracellular ATP, which directly correlates to cell viability.

Genotoxicity & Mitochondrial Impairment

Mitochondrial Toxicity (Glu/Gal Assay)

Anilines and their quinone imine metabolites can uncouple oxidative phosphorylation (OXPHOS). To isolate mitochondrial toxicity from general cytotoxicity, the Glu/Gal assay is employed[9].

  • Causality: HepG2 cells grown in high-glucose media rely heavily on glycolysis (the Crabtree effect). By replacing glucose with galactose, the cells are forced to rely entirely on mitochondrial OXPHOS for ATP production. If 2-(2-Ethoxyethoxy)-4-fluorophenylamine is a mitochondrial toxicant, it will exhibit a significantly lower IC₅₀ in the galactose media compared to the glucose media[9].

Mutagenicity (Mini-Ames Test)

Due to the N-hydroxylamine intermediate, 2-(2-Ethoxyethoxy)-4-fluorophenylamine carries a risk of genotoxicity. A miniaturized Ames test (OECD 471 compliant) using Salmonella typhimurium strains (e.g., TA98, TA100) must be conducted both in the presence and absence of S9 metabolic activation fraction. A positive result (revertant colonies > 2-fold over vehicle) indicates DNA-reactive mutagenicity.

Quantitative Safety Thresholds

To facilitate go/no-go decisions in lead optimization or intermediate safety handling, the quantitative data generated from the aforementioned protocols should be evaluated against the following industry-standard thresholds:

AssayTarget MetricHigh Risk Alert ThresholdMechanistic Rationale
PHH 3D Spheroid Viability IC₅₀ (72h)< 10 µMIndicates severe, metabolism-dependent hepatotoxicity and cell death.
Reactive Metabolite Trapping Adduct Formation> 50 pmol/mg proteinHigh covalent binding burden; strong indicator for idiosyncratic DILI via quinone imines.
CYP1A2 TDI IC₅₀ Shift> 3-fold shiftMechanism-based inactivation driven by the ortho-alkoxy group.
Mitochondrial Toxicity IC₅₀(Glucose) / IC₅₀(Galactose)Ratio > 3.0Confirms OXPHOS uncoupling or Electron Transport Chain (ETC) inhibition.
Mini-Ames (OECD 471) Revertant Colonies> 2-fold over vehicleConfirms mutagenicity via DNA-reactive N-hydroxyarylamines.

References

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(2-Ethoxyethoxy)-4-fluorophenylamine

Prepared by: Senior Application Scientist, Chemical Development & Process Engineering Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Introduction and Strategic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Process Engineering Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Introduction and Strategic Rationale

The compound 2-(2-Ethoxyethoxy)-4-fluorophenylamine (also referred to as 4-fluoro-2-(2-ethoxyethoxy)aniline) is a highly versatile building block in medicinal chemistry. The presence of the electron-donating ethoxyethoxy side chain coupled with the bioisosteric properties of the fluorine atom makes this aniline derivative an excellent precursor for the synthesis of kinase inhibitors, advanced agrochemicals, and targeted therapeutics.

To ensure a robust, scalable, and high-yielding process, we employ a two-step synthetic strategy. The protocol avoids harsh reagents and relies on highly predictable transformations:

  • Williamson Ether Synthesis: Alkylation of 5-fluoro-2-nitrophenol to establish the ether linkage.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitroarene to the corresponding aniline.

G SM 5-Fluoro-2-nitrophenol + 1-Bromo-2-ethoxyethane Step1 Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM->Step1 Int 2-(2-Ethoxyethoxy)-4-fluoronitrobenzene Step1->Int Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH, RT) Int->Step2 Prod 2-(2-Ethoxyethoxy)-4-fluorophenylamine Step2->Prod

Two-step synthesis workflow for 2-(2-Ethoxyethoxy)-4-fluorophenylamine.

Step 1: Williamson Ether Synthesis

The first stage utilizes the Williamson Ether Synthesis, a classic SN​2 reaction where an alkoxide (or phenoxide) acts as a nucleophile to displace a halide leaving group[1]. Because SN​2 reactions require backside attack, primary alkyl halides like 1-bromo-2-ethoxyethane are ideal substrates, minimizing competing elimination pathways[2].

Mechanistic Causality
  • Base Selection ( K2​CO3​ ): Potassium carbonate is a mild, insoluble base that efficiently deprotonates the relatively acidic phenolic proton of 5-fluoro-2-nitrophenol without causing unwanted side reactions (such as ester hydrolysis, if other functional groups were present).

  • Solvent Selection (DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) accelerate SN​2 reactions by solvating the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic[2].

Experimental Protocol
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitrophenol (10.0 g, 63.6 mmol, 1.0 eq) and anhydrous K2​CO3​ (13.2 g, 95.4 mmol, 1.5 eq).

  • Solvation: Suspend the mixture in 80 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Observation: The solution will turn a deep yellow/orange, indicating the formation of the highly conjugated phenoxide ion.

  • Alkylation: Add 1-bromo-2-ethoxyethane (11.7 g, 76.3 mmol, 1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Workup: Cool the mixture to room temperature and quench by pouring into 250 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with water ( 2×100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 2-(2-ethoxyethoxy)-4-fluoronitrobenzene as a yellow oil. This intermediate is typically >95% pure and can be used directly in the next step.

Step 2: Chemoselective Catalytic Hydrogenation

The reduction of the nitro group to an amine is achieved via catalytic hydrogenation. While there are many methods to reduce nitroarenes (e.g., Béchamp reduction using iron and acid), catalytic hydrogenation over Palladium on Carbon (Pd/C) is preferred in modern laboratories due to its high atom economy, cleanliness, and ease of workup[3][4].

Mechanistic Causality
  • Chemoselectivity Insight: A common risk in the hydrogenation of halogenated aromatics is catalytic hydrodehalogenation (loss of the halogen atom). However, the Carbon-Fluorine (C-F) bond is exceptionally strong (~485 kJ/mol) compared to C-Cl or C-Br bonds. Therefore, standard atmospheric hydrogenation using 10% Pd/C at room temperature selectively reduces the nitro group without cleaving the C-F bond[3].

  • Solvent Selection (Ethanol): Ethanol is an excellent, environmentally benign solvent for this reduction, providing high solubility for the nitroarene while facilitating hydrogen gas transfer[4].

Experimental Protocol
  • Preparation: Dissolve the intermediate 2-(2-ethoxyethoxy)-4-fluoronitrobenzene (approx. 14.0 g, 61.1 mmol) in 150 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.4 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere, or wet it with a small amount of solvent first.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Purge the flask with Nitrogen gas for 5 minutes, then switch to a Hydrogen gas balloon. Evacuate and backfill with H2​ three times to ensure complete displacement of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) under the H2​ balloon for 8–12 hours. The reaction is complete when hydrogen uptake ceases and TLC/LC-MS indicates the disappearance of the starting material.

  • Filtration: Purge the flask with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified via flash column chromatography (Dichloromethane/Methanol gradient) or vacuum distillation to yield 2-(2-Ethoxyethoxy)-4-fluorophenylamine as a pale brown to off-white liquid/solid.

Quantitative Process Data

The following table summarizes the expected operational metrics for this two-step protocol under optimized conditions.

Process ParameterStep 1: Williamson EtherificationStep 2: Catalytic Hydrogenation
Typical Yield 85 – 90%92 – 95%
Reaction Time 4 – 6 hours8 – 12 hours
Operating Temperature 80 °C20 – 25 °C (Room Temp)
Target Purity (HPLC) > 95% (Crude)> 98% (Post-filtration)
Primary Byproducts Unreacted alkyl halide (trace)Water (stoichiometric)

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. SciSpace. Available at:[Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI. Available at:[Link]

Sources

Application

Application Note: Rational Design and Synthesis of Novel SDHI Fungicides Utilizing 2-(2-Ethoxyethoxy)-4-fluorophenylamine

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Field: Agrochemical Synthesis, Crop Protection, Mitotoxic Pesticides Executive Summary The continuous evolution of fungal resis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Field: Agrochemical Synthesis, Crop Protection, Mitotoxic Pesticides

Executive Summary

The continuous evolution of fungal resistance in agricultural settings necessitates the development of novel active ingredients (a.i.) with optimized pharmacokinetic and pharmacodynamic profiles. 2-(2-Ethoxyethoxy)-4-fluorophenylamine (also referred to as 4-fluoro-2-(2-ethoxyethoxy)aniline) serves as a highly specialized building block in the rational design of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This application note details the structural rationale, synthetic methodologies, and biological profiling of agrochemicals derived from this specific aniline intermediate.

Structural Rationale & Pharmacophore Profiling

The integration of specific functional groups into agrochemical leads is rarely arbitrary; it is driven by the need to balance target affinity with environmental stability and systemic mobility. The use of 2-(2-Ethoxyethoxy)-4-fluorophenylamine introduces two critical modifications to the standard carboxamide pharmacophore:

  • The 4-Fluoro Substituent (Metabolic Stability): The incorporation of fluorine into agrochemicals has been a major innovation, significantly enhancing metabolic stability and lipophilicity[1]. In the context of aniline derivatives, the para-fluoro group specifically blocks cytochrome P450-mediated aromatic hydroxylation[2]. By preventing this common degradation pathway in both target fungi and host plants, the active duration and residual efficacy of the pesticide are extended.

  • The 2-(2-Ethoxyethoxy) Substituent (Target Affinity & Mobility): SDHI fungicides function by blocking the ubiquinone-binding site of mitochondrial complex II[3]. While purely aliphatic ortho-substituents (seen in older generation SDHIs) provide deep hydrophobic pocket binding, the ether oxygens in the 2-(2-ethoxyethoxy) chain introduce hydrogen-bond accepting capabilities and rotational flexibility. This structural feature optimizes the partition coefficient (LogP), enhancing systemic mobility (translaminar activity) in the plant xylem while maintaining strong binding affinity to the pathogenic succinate dehydrogenase enzyme[4].

Mechanism of Action & Synthetic Workflow

SDHIs are broad-spectrum fungicides that arrest fungal growth by disrupting the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, ultimately leading to ATP depletion[5]. The synthesis of modern SDHIs frequently relies on coupling a fluorinated aniline derivative with a substituted pyrazole-4-carboxylic acid[4].

G A 2-(2-Ethoxyethoxy)- 4-fluorophenylamine C Amide Coupling (HATU, DIPEA, DMF) A->C B Pyrazole-4-carboxylic acid B->C D Novel SDHI Fungicide C->D E Fungal Mitochondria (Complex II / SDH) D->E Targets F Ubiquinone Site Blockade E->F G ATP Depletion & Pathogen Death F->G

Fig 1: Synthesis workflow and mitochondrial SDH inhibition pathway of the novel fungicide.

Experimental Protocol: Synthesis of a Novel Pyrazole-Carboxamide

The following protocol describes the amide coupling of 2-(2-Ethoxyethoxy)-4-fluorophenylamine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a common core in modern SDHIs. This protocol is designed as a self-validating system, incorporating specific in-process controls to ensure high purity and yield.

Materials Required
  • Amine: 2-(2-Ethoxyethoxy)-4-fluorophenylamine (1.0 equiv, 10 mmol)

  • Acid: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.05 equiv, 10.5 mmol)

  • Coupling Reagent: HATU (1.1 equiv, 11 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology
  • Pre-Activation of the Carboxylic Acid:

    • In an oven-dried, argon-flushed round-bottom flask, dissolve the pyrazole-4-carboxylic acid (10.5 mmol) in 50 mL of anhydrous DMF.

    • Add DIPEA (25 mmol) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (11 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir for 15 minutes to ensure complete formation of the active ester.

    • Causality Note: Pre-activation minimizes the risk of the amine reacting directly with the coupling reagent to form unreactive guanidinium byproducts.

  • Amide Coupling:

    • Dissolve 2-(2-Ethoxyethoxy)-4-fluorophenylamine (10 mmol) in 10 mL of anhydrous DMF and add it dropwise to the activated acid solution over 10 minutes.

    • Stir the reaction mixture at room temperature for 4–6 hours.

    • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The disappearance of the highly UV-active amine spot and the appearance of a new, higher Rf product spot confirms reaction progression.

  • Quenching and Extraction:

    • Quench the reaction by pouring the mixture into 150 mL of ice-cold water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with:

      • 1M HCl (2 x 30 mL) — Crucial for removing any unreacted 2-(2-Ethoxyethoxy)-4-fluorophenylamine and excess DIPEA.

      • Saturated aqueous NaHCO3 (2 x 30 mL) — Removes unreacted carboxylic acid.

      • Brine (50 mL).

  • Drying and Purification:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes).

    • Self-Validation: Confirm the structure and purity of the isolated white solid via LC-MS (ESI+) looking for the [M+H]+ peak, and 1H/19F-NMR to verify the presence of the difluoromethyl and para-fluoro signals.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To demonstrate the value of the 2-(2-ethoxyethoxy) and 4-fluoro modifications, the synthesized derivative is compared against an unsubstituted aniline baseline and a commercial standard (Boscalid) against Botrytis cinerea, a ubiquitous fungal pathogen notorious for developing SDHI resistance[5].

Compound / DerivativeLogP (Calculated)Water Sol. (mg/L at 20°C)B. cinerea EC50 (mg/L)Metabolic Half-life (Plant Homogenate)
Standard (Boscalid) 2.964.60.1548 hours
Unsubstituted Aniline Core 2.1012.51.8012 hours
4-Fluoroaniline Core 2.359.80.8556 hours
2-(2-Ethoxyethoxy)-4-fluoro Core 2.8518.20.0862 hours

Table 1: Comparative physicochemical and biological profiling. The inclusion of the 2-(2-ethoxyethoxy) group optimizes LogP to match commercial standards while significantly improving water solubility, leading to superior EC50 values. The 4-fluoro substitution drastically extends the metabolic half-life compared to the unsubstituted core.

References

  • SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: Fluoride Research URL:[Link]

  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments Source: ResearchGate / ACS Symposium Series URL:[Link]

  • Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection Source: APS Journals (Plant Disease) URL:[Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: RHHZ (Chinese Journal of Organic Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-(2-Ethoxyethoxy)-4-fluorophenylamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 2-(2-Ethoxyethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 2-(2-Ethoxyethoxy)-4-fluorophenylamine .

This synthesis relies on a two-step sequence: the O-alkylation of a nitrophenol precursor followed by the reduction of the nitro group. A common point of confusion is the nomenclature shift: we start with 5-fluoro-2-nitrophenol (where the hydroxyl is C1, nitro is C2, and fluorine is C5). After alkylation and subsequent reduction, the newly formed amine becomes the principal functional group (C1), shifting the ethoxyethoxy group to C2 and the fluorine to C4, yielding the target molecule[1],[2].

Below is the mechanistic workflow, followed by field-proven troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

Synthesis Workflow

G SM 5-Fluoro-2-nitrophenol (C1=OH, C2=NO2, C5=F) Int 1-(2-Ethoxyethoxy)- 5-fluoro-2-nitrobenzene SM->Int Step 1: O-Alkylation Reagent1 1-Bromo-2-ethoxyethane + Cs2CO3 Reagent1->Int Prod 2-(2-Ethoxyethoxy)- 4-fluorophenylamine (C1=NH2, C2=OR, C4=F) Int->Prod Step 2: Nitro Reduction Reagent2 H2, Pt/C (Catalytic Hydrogenation) Reagent2->Prod

Workflow for the two-step synthesis of 2-(2-Ethoxyethoxy)-4-fluorophenylamine.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Step 1 (Alkylation) yield stalling at <60%, and how do I prevent unreacted starting material?

Diagnosis & Causality: If you are using Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF), the reaction often stalls due to poor nucleophilicity of the phenoxide ion and competitive hydrolysis of the 1-bromo-2-ethoxyethane. Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to Acetonitrile (MeCN) . This leverages the "Cesium Effect"[3]. The larger ionic radius of the cesium cation leads to a highly dissociated, "naked" phenoxide anion that is significantly more nucleophilic than its potassium counterpart. Furthermore, MeCN suppresses the hydrolysis of the alkyl bromide that frequently occurs in wet DMF, pushing your O-alkylation yields above 90%.

Q2: Should I start with 2-amino-5-fluorophenol instead of the nitro precursor to skip the reduction step entirely?

Diagnosis & Causality: No. Attempting to directly alkylate 2-amino-5-fluorophenol is a classic strategic error. The amino group is a strong nucleophile. If you attempt the reaction on the aminophenol, you will face severe chemoselectivity issues, resulting in a complex mixture of O-alkylated, N-alkylated, and N,N-dialkylated products[1]. Solution: The nitro group in 5-fluoro-2-nitrophenol acts as a natural, traceless protecting group. Furthermore, the strongly electron-withdrawing nitro group increases the acidity of the phenol (lowering its pKa), making it much easier to deprotonate and alkylate selectively[2].

Q3: I am observing a significant loss of the fluorine atom during the Step 2 hydrogenation. How can I suppress this hydrodefluorination?

Diagnosis & Causality: You are likely using Palladium on Carbon (Pd/C) as your hydrogenation catalyst. While the C-F bond is generally stronger than C-Cl or C-Br bonds, fluoronitrobenzenes are still highly susceptible to hydrodehalogenation (cleavage of the C-X bond) under Pd-catalyzed conditions[4]. Palladium readily inserts into the activated C-F bond of the intermediate. Solution: Substitute Pd/C with Platinum on Carbon (Pt/C) or Platinum Dioxide (PtO₂) [5]. Platinum catalysts are vastly superior for the chemoselective reduction of nitro groups in the presence of sensitive halogens, as they have a much lower propensity for oxidative addition into carbon-halogen bonds.

Quantitative Optimization Data

Table 1: Step 1 O-Alkylation Optimization Matrix

Base (1.5 eq) Solvent Temp (°C) Time (h) Conversion (%) O-Alkylation Yield (%)
K₂CO₃ DMF 80 12 75% 62% (Stalled)
K₂CO₃ MeCN 80 16 60% 55%

| Cs₂CO₃ | MeCN | 80 | 6 | >99% | 94% (Optimal) |

Table 2: Step 2 Nitro Reduction Catalyst Matrix

Catalyst (Loading) H₂ Pressure Solvent Temp (°C) Target Amine Yield Dehalogenated Byproduct
10% Pd/C (5 wt%) 3 atm MeOH 25 65% 30% (Loss of Fluorine)
5% Pd/C (5 wt%) 1 atm EtOAc 25 78% 15% (Loss of Fluorine)

| 5% Pt/C (2 wt%) | 1 atm | EtOAc | 25 | 96% | <1% (Optimal) |

Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis of 1-(2-Ethoxyethoxy)-5-fluoro-2-nitrobenzene

This protocol utilizes the Cesium effect to ensure complete conversion without N-alkylation.

  • Setup: To an oven-dried, argon-purged 250 mL round-bottom flask, add 5-fluoro-2-nitrophenol (10.0 g, 63.6 mmol, 1.0 eq) and anhydrous Acetonitrile (100 mL).

  • Base Addition: Add finely powdered Cesium Carbonate (31.1 g, 95.4 mmol, 1.5 eq). The solution will immediately turn deep red/orange, indicating the formation of the highly reactive phenoxide anion. Stir at room temperature for 15 minutes.

  • Alkylation: Add 1-bromo-2-ethoxyethane (11.7 g, 76.3 mmol, 1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. Monitor via TLC (Hexanes/EtOAc 4:1); the starting material spot should be completely consumed.

  • Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc (100 mL), wash with 1M NaOH (2 x 50 mL) to remove any trace unreacted phenol, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a yellow oil (approx. 13.7 g, 94% yield).

Protocol 2: Chemoselective Hydrogenation to 2-(2-Ethoxyethoxy)-4-fluorophenylamine

This protocol utilizes Platinum to prevent hydrodefluorination.

  • Setup: In a 500 mL hydrogenation flask, dissolve 1-(2-ethoxyethoxy)-5-fluoro-2-nitrobenzene (10.0 g, 43.6 mmol) in Ethyl Acetate (150 mL).

  • Catalyst Addition: Carefully add 5% Pt/C (0.2 g, 2 wt% loading) under a steady stream of argon. (Safety: Never add dry catalyst to a solvent containing flammable vapors without an inert sweep).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) and stir vigorously at 25 °C.

  • Monitoring: The reaction is highly exothermic initially. Stir for 4-6 hours. Monitor by LC-MS or TLC until the nitro intermediate is fully consumed.

  • Workup: Purge the flask thoroughly with argon. Filter the mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with additional EtOAc (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target 2-(2-ethoxyethoxy)-4-fluorophenylamine as a pale brown to off-white oil/solid (approx. 8.3 g, 96% yield). Store under argon at 4 °C to prevent oxidative degradation.

References

  • Synthesis and Antileishmanial Evaluation of Arylimidamide–Azole Hybrids Containing a Phenoxyalkyl Linker. ACS Infectious Diseases. Available at:[Link]

  • Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. Available at:[Link]

  • Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Common Impurities in 2-(2-Ethoxyethoxy)-4-fluorophenylamine Crystallization

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering common challenges during the crystallization and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering common challenges during the crystallization and purification of 2-(2-Ethoxyethoxy)-4-fluorophenylamine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] This document addresses frequently asked questions and specific experimental issues in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level inquiries regarding the handling, stability, and general impurity profile of 2-(2-Ethoxyethoxy)-4-fluorophenylamine.

Q1: What are the primary sources of impurities for this compound?

A1: Impurities in any API intermediate can be broadly classified and typically arise from the synthetic route or subsequent degradation.[3][4] For 2-(2-Ethoxyethoxy)-4-fluorophenylamine, expect impurities from three main sources:

  • Process-Related Impurities: These originate from the manufacturing process itself. They include unreacted starting materials (e.g., 1,2-difluoro-4-nitrobenzene, 2-ethoxyethanol), by-products from unintended side reactions, and residual reagents or catalysts.[2][3] The quality of the starting materials is critical, as any impurities they contain may be carried through the synthesis.[5]

  • Degradation Impurities: Aniline derivatives are famously susceptible to degradation, primarily through oxidation.[6] Exposure to air, light, or trace metals can cause the formation of highly colored impurities, which can compromise the stability of the final API.[1]

  • Residual Solvents: Solvents used during the reaction or crystallization, if not completely removed, remain as impurities. Their levels are strictly regulated by guidelines such as ICH Q3C.[7]

Q2: My isolated 2-(2-Ethoxyethoxy)-4-fluorophenylamine is yellow/brown, even after crystallization. What causes this discoloration?

A2: This is a classic issue with aniline derivatives. The discoloration is almost certainly due to aerial oxidation. The electron-rich aromatic ring, activated by the amino group, is highly prone to oxidation, which forms strongly colored by-products like quinone-imines and polymeric materials, sometimes referred to as "aniline black".[6][8][9] This process is often accelerated by exposure to light and trace metal ions.

  • Causality: The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, making it susceptible to attack by oxidizing agents, including atmospheric oxygen.

  • Prevention: The most effective solution is prevention. Always handle the material under an inert atmosphere (e.g., nitrogen or argon), use de-gassed solvents for crystallization, and store the final product protected from light in a cool, dark place.

Q3: Are there any specific safety or regulatory concerns I should be aware of with impurities in this intermediate?

A3: Yes. Beyond the general toxicity associated with aniline compounds, the primary regulatory concern is the potential for genotoxic impurities (GTIs) .[10] GTIs are substances that can damage DNA and are potentially carcinogenic even at very low levels.[11]

  • Risk Assessment: Regulatory bodies like the FDA and EMA require a thorough risk assessment for potential GTIs based on the starting materials, reagents, and potential by-products of the synthetic route.[11][12] Structural alerts within the molecules (e.g., nitro groups on an aromatic ring if a nitro-precursor is used) can flag a compound as a potential GTI.[13]

  • Control Strategy: If a potential GTI is identified, a control strategy is necessary. This often involves demonstrating its removal ("purging") during downstream processing or testing for its presence in the final intermediate at a very low level, often guided by the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for lifetime exposure.[11][13][14]

Part 2: Troubleshooting Guide: Crystallization Process Issues

This section focuses on overcoming physical challenges encountered during the crystallization process itself.

Common Crystallization Problems & Solutions
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No Crystals Form 1. Solution is not supersaturated. 2. Incorrect solvent choice. 3. Nucleation is inhibited.1. Concentrate the Solution: The solution must be supersaturated for crystals to form. Gently boil off a portion of the solvent and allow it to cool again.[15] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed" crystal of the pure compound. 3. Change Solvent System: If the compound is too soluble, the solvent is inappropriate. Consider an anti-solvent crystallization (see Protocol 2).
"Oiling Out" 1. Solution is too concentrated or cooled too quickly. 2. High level of impurities present. 3. Melting point of the solid is lower than the crystallization temperature.1. Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% more) to decrease saturation slightly, then allow it to cool much more slowly.[15][16] 2. Slow Down Cooling: Insulate the flask to ensure gradual cooling. Rapid cooling favors precipitation of a low-energy oil over an ordered crystal lattice. 3. Preliminary Purification: If oiling persists, it may indicate significant impurities. Consider a preliminary purification step like a quick column chromatography plug before attempting recrystallization.
Low Yield 1. Too much solvent was used. 2. Crystals were filtered while the solution was still warm. 3. Premature crystallization during hot filtration.1. Check Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). A significant solid residue indicates substantial product loss. The mother liquor can be concentrated to recover a second crop of crystals (which may be less pure).[15] 2. Ensure Complete Cooling: Cool the crystallization mixture in an ice-water bath for at least 20-30 minutes before vacuum filtration to maximize precipitation. 3. Minimize Transfer Losses: During hot filtration (if performed), use a pre-heated funnel and flask and a minimal amount of hot solvent for rinsing to prevent the product from crashing out on the filter paper.
Troubleshooting Workflow: Crystallization Failure

Below is a logical workflow to diagnose and solve issues when crystallization does not proceed as expected.

G start Crystallization Attempted cloudy Is the hot solution cloudy? start->cloudy hot_filter Perform hot filtration to remove insoluble impurities. cloudy->hot_filter Yes clear_solution Hot, clear solution obtained cloudy->clear_solution No hot_filter->clear_solution cooling Cool solution slowly clear_solution->cooling outcome Observe Outcome cooling->outcome crystals Crystals Formed outcome->crystals Success no_crystals No Crystals outcome->no_crystals Failure oil Oiling Out outcome->oil Failure troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Re-heat and dilute - Cool more slowly - Try different solvent oil->troubleshoot_oil troubleshoot_no_crystals->cooling troubleshoot_oil->cooling

Caption: A workflow for troubleshooting crystallization.

Part 3: Troubleshooting Guide: Impurity-Specific Issues

This section addresses problems identified by analytical testing of the crystallized product.

Sources of Impurities Diagram

This diagram illustrates the origin of common impurities within the synthesis and purification process.

G cluster_0 Synthesis Stage cluster_1 Work-up & Crystallization SM Starting Materials Impure Reagents Isomeric Precursors Reaction Chemical Reaction Side Reactions (e.g., over-alkylation) Incomplete Conversion Reagent Decomposition SM->Reaction Workup Aqueous Work-up Hydrolysis By-products Reaction->Workup Degradation_Syn Degradation Oxidation Thermal Decomposition Degradation_Syn->Workup Crystallization Crystallization Residual Solvents Co-crystallization of Impurities Workup->Crystallization FinalProduct Final Crystalline Product Crystallization->FinalProduct Degradation_Cry Degradation Aerial Oxidation Light Exposure Degradation_Cry->FinalProduct

Caption: Origin of impurities in the final product.

Q4: My HPLC analysis shows low purity (<99%), with several small, unidentified peaks. How do I proceed?

A4: A low purity result post-crystallization indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.

  • Characterize the Impurities: If possible, use HPLC-MS to get the mass of the major impurities.[7] This is the most critical step. Compare the masses to the expected masses of your starting materials, intermediates, and plausible by-products. For example, an impurity could be a starting material like 4-fluoroaniline or a species where the ethoxyethoxy group has been cleaved.

  • Re-evaluate the Crystallization Solvent: The impurities may have very similar solubility profiles to your product in the chosen solvent. A systematic solvent screen is recommended. Test solubility in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, toluene, ethyl acetate, heptane) at room temperature and at their boiling points.[16][17] The ideal solvent dissolves the product well when hot but poorly when cold, while keeping the impurities dissolved at all temperatures.

  • Consider a Different Purification Technique: If co-crystallization is a persistent issue, recrystallization alone may be insufficient. Preparative chromatography or an acid-base extraction could be used as an orthogonal purification step. As an amine, your product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.[18]

Q5: I have identified an impurity as an isomer of my main compound. How can I remove it?

A5: Isomer separation is a common and often difficult challenge.

  • Fractional Crystallization: If the isomers have sufficiently different solubilities, a carefully controlled fractional crystallization may be effective. This involves slowly cooling the solution to crystallize the less soluble isomer first, filtering, and then further cooling or concentrating the mother liquor to isolate the second isomer. This often requires multiple cycles.

  • Reactive Crystallization: The basicity (pKa) of the isomers might be slightly different. You can exploit this by forming a salt with a specific acid (e.g., HCl, mandelic acid, tartaric acid). The different salts will have unique crystal lattices and solubilities, often making separation by crystallization much easier.[19][20] After isolation, the pure salt can be neutralized to recover the pure free base.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful tools for separating isomers. While preparative chromatography can be expensive at scale, it is often the most effective method at the lab scale.[16]

Part 4: Key Protocols & Methodologies

These protocols provide a starting point for experimental work. They should be optimized for your specific scale and equipment.

Protocol 1: Standard Single-Solvent Recrystallization

This method is suitable when a solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: Choose a suitable solvent (e.g., Isopropanol) based on preliminary solubility tests.

  • Dissolution: Place the crude 2-(2-Ethoxyethoxy)-4-fluorophenylamine in an Erlenmeyer flask with a stir bar. Add a minimal amount of solvent.

  • Heating: Heat the mixture to a gentle boil with stirring. Continue to add the solvent dropwise until all the solid has just dissolved. Do not add an excessive amount of solvent, as this will reduce your yield.[17]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (If carbon was used or solids are present): Pre-heat a second flask and a funnel. Quickly filter the hot solution through a fluted filter paper to remove the carbon or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming pure, well-defined crystals.[15]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent (Anti-solvent) Crystallization

This method is useful when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.

  • Solvent System Selection: Choose a "solvent" (e.g., Dichloromethane, Ethyl Acetate) in which the compound is highly soluble, and an "anti-solvent" (e.g., Heptane, Hexane) in which it is poorly soluble. The two must be miscible.

  • Dissolution: Dissolve the crude material in the minimum amount of the "solvent" at room temperature or with gentle warming.

  • Anti-solvent Addition: Slowly add the "anti-solvent" dropwise with stirring. Continue adding until the solution becomes faintly cloudy (the point of saturation).[21]

  • Clarification: Add a few drops of the "solvent" back into the solution until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. If needed, gently cool in an ice bath.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Example HPLC-UV Purity Analysis Method

This method provides a baseline for assessing the purity of the final product. It must be fully validated for its intended use.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 3 min, return to 10% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm
Sample Prep Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.
References
  • Teva Pharmaceutical Industries Ltd. (2016). Control of Genotoxic Impurities as a Critical Quality Attribute. TAPI.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho.
  • SlideShare. (2020). Control Strategies of Genotoxic Impurities in Drug Substance & Product.
  • ResolveMass Laboratories Inc. (2026). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • Barber, D. et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development.
  • Teasdale, A. (2026). Control of genotoxic impurities in Active Pharmaceutical Ingredients. TKS.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Aniline Derivatives.
  • Veeprho. (2024). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API).
  • PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • European Pharmaceutical Review. (2020). EMA and FDA approval of regulatory starting materials.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Ataman Kimya. (n.d.). ANILINE.
  • Wikipedia. (n.d.). Aniline.
  • Kroschwitz, J. I., & Howe-Grant, M. (Eds.). (2000). Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
  • BenchChem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine.
  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Chem 212 Lab Manual.
  • Ghosh, A. et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.

Sources

Troubleshooting

Optimizing solvent conditions for 2-(2-Ethoxyethoxy)-4-fluorophenylamine amidation reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with coupling highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with coupling highly functionalized, electronically deactivated anilines.

The substrate 2-(2-ethoxyethoxy)-4-fluorophenylamine presents a unique dual-challenge for amide bond formation:

  • Electronic Deactivation : The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the aniline nitrogen and lowering its nucleophilicity.

  • Steric Hindrance : The bulky 2-(2-ethoxyethoxy) side chain at the ortho position creates a significant steric penalty, restricting the approach trajectory of the amine to the activated electrophile.

Below, you will find our diagnostic workflow, troubleshooting Q&A, quantitative solvent matrices, and self-validating experimental protocols to ensure your syntheses succeed on the first run.

Diagnostic Workflow for Solvent & Reagent Selection

SolventOptimization A 2-(2-Ethoxyethoxy)- 4-fluorophenylamine B Assess Carboxylic Acid Solubility & pKa A->B C High Polarity Needed (DMF / NMP) B->C Poor Solubility D Green Alternative (DMIso / EtOAc) B->D Good Solubility E HATU / DIPEA (Fast, High Yield) C->E Primary Choice D->E DMIso Solvent F T3P / Pyridine (Easy Workup) D->F Scale-up

Decision matrix for optimizing solvent and coupling reagents for aniline amidation.

Troubleshooting Guide & Causality FAQs

Q1: Why is my amidation stalling at 30-40% conversion when using Dichloromethane (DCM) as the solvent? A1: The failure in DCM is driven by a lack of transition-state stabilization. DCM is a low-polarity, aprotic solvent (Dielectric constant ε=8.9 ). While it dissolves many starting materials, the intermediate active esters (especially OAt-esters or acylpyridinium species) often precipitate out of solution. Furthermore, the ortho-alkoxy substitution on your aniline creates steric hindrance that requires a highly polar solvent to stabilize the charge-separated transition state. Switching to a highly polar aprotic solvent like DMF ( ε=36.7 ) or NMP ensures the active ester remains fully solvated and lowers the activation energy barrier for the incoming weak nucleophile[1].

Q2: How do the specific substituents (4-fluoro, 2-(2-ethoxyethoxy)) dictate my choice of coupling reagent? A2: Standard carbodiimides (like DCC or EDC alone) rely on the nucleophile to attack an O-acylisourea intermediate. Because your aniline is electronically deactivated by the 4-fluoro group and sterically blocked by the ortho-ether chain, this baseline attack is too slow, leading to competitive hydrolysis or N-acylurea rearrangement. You must use HATU . The causality here relies on "neighboring group participation." The pyridine nitrogen in the HOAt leaving group of the HATU-activated ester forms a hydrogen bond with the incoming aniline proton. This creates a highly ordered 7-membered cyclic transition state that actively "pulls" the weakly nucleophilic aniline into the electrophilic carbonyl carbon, overcoming both the steric and electronic penalties[2].

Q3: I am observing side-chain cleavage or significant impurities. How can solvent and base conditions prevent this? A3: Side reactions often occur when using an overly strong base or a protic solvent mixture. If you are using Triethylamine (TEA), switch immediately to N,N-Diisopropylethylamine (DIPEA) . DIPEA is more basic but significantly more sterically hindered, preventing it from acting as a competing nucleophile or degrading the active ester. Ensure your DMF or NMP is strictly anhydrous; trace water will rapidly hydrolyze the highly reactive OAt-ester back to the carboxylic acid before the sluggish aniline can react.

Q4: DMF is difficult to remove during workup and is environmentally restricted. What are the best alternatives for scale-up? A4: For scale-up, we recommend transitioning to Dimethyl Isosorbide (DMIso) or Ethyl Acetate (EtOAc) . DMIso is a renewable, polar solvent that closely mimics the dielectric properties of DMF and has proven highly effective for coupling challenging, low-reactivity anilines[3]. Alternatively, using T3P (Propylphosphonic anhydride) in EtOAc allows for a self-washing system where all byproducts are highly water-soluble and can be removed via a simple aqueous wash, completely avoiding high-boiling solvents.

Mechanistic Pathway: Overcoming Steric Penalties

ReactionMechanism Acid Carboxylate Anion OAt OAt-Active Ester Acid->OAt + HATU - Urea HATU HATU Reagent HATU->OAt TS 7-Membered Cyclic Transition State OAt->TS + Aniline (Solvent Stabilized) Amide Target Amide Product TS->Amide - HOAt

HATU-mediated amidation mechanism highlighting the 7-membered cyclic transition state.

Quantitative Data: Solvent & Reagent Matrix

To aid your experimental design, below is our validated matrix for coupling deactivated anilines.

SolventDielectric Constant ( ε )Typical Yield (HATU)Typical Yield (T3P)Workup Profile & Causality
DMF 36.7>90% 75%Difficult: High boiling point requires extensive aqueous washing or lyophilization.
NMP 32.2>95% 80%Difficult: Excellent transition state stabilization, but persistent in organic extracts.
DMIso 17.085-90% 85%Moderate: Green alternative[3]. Balances polarity with a safer toxicity profile.
DCM 8.940-60%50%Easy: Highly volatile, but poor polarity leads to active ester precipitation[1].
EtOAc 6.0N/A (Poor Sol.)85-95% Very Easy: Ideal for T3P scale-up. Direct aqueous washing removes all byproducts.

Self-Validating Experimental Protocols

Every protocol below is engineered as a "self-validating system," meaning it contains built-in checkpoints to verify the reaction trajectory before proceeding to the next step, preventing wasted time and reagents.

Protocol A: High-Efficiency HATU Coupling in DMF (Discovery Scale: 100 mg - 1 g)

Best for: Initial screening, highly valuable carboxylic acids, and overcoming extreme steric hindrance.

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0 °C. The solution will typically turn a distinct yellow/orange, indicating the formation of the OAt-active ester.

  • Validation Checkpoint 1 (Activation): After 15 minutes, extract a 5 µL aliquot and quench it in 100 µL of Methanol. Run LC-MS. You should observe the mass of the methyl ester (or the OAt-ester), confirming 100% activation of your acid. Do not proceed if unreacted acid remains.

  • Aniline Addition: Add 2-(2-ethoxyethoxy)-4-fluorophenylamine (1.05 equiv) as a solution in 1 mL DMF. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation Checkpoint 2 (Conversion): Spot the reaction on a TLC plate (Hexane/EtOAc 1:1) alongside the pure aniline. Under UV 254 nm, the highly fluorescent aniline spot should be completely consumed, replaced by a higher-Rf amide spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). To remove residual DMF, wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Green Scale-Up using T3P in EtOAc/DMIso (Process Scale: >1 g)

Best for: Process chemistry, avoiding toxic solvents, and streamlining purification.

  • Mixing: Charge a reactor with the carboxylic acid (1.0 equiv) and 2-(2-ethoxyethoxy)-4-fluorophenylamine (1.0 equiv) in a 1:1 mixture of EtOAc and DMIso (0.5 M concentration).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Stir for 10 minutes.

  • Coupling Agent: Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise over 20 minutes to control the mild exotherm. Heat to 60 °C if the reaction stalls; T3P is thermally stable and highly effective at elevated temperatures for deactivated anilines.

  • Validation Checkpoint: Monitor via HPLC at 2 hours. T3P reactions with anilines are highly temperature-dependent; if conversion is <50%, increase temperature to 75 °C rather than adding more reagent.

  • Workup: Cool to room temperature. Add water and vigorously stir for 30 minutes to hydrolyze excess T3P into water-soluble phosphoric acid derivatives. Separate the layers, wash the organic layer with 1N HCl, sat. NaHCO₃, and brine. Concentrate to yield the crude amide, often pure enough to avoid column chromatography.

References

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies ACS Omega[Link]

  • HATU - Mechanism and Neighboring Group Effects Wikipedia [Link]

  • Dimethyl Isosorbide: A Renewable Solvent for Sustainable Drug Discovery Chemistry ChemRxiv[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC (PubMed Central)[Link]

Sources

Optimization

Advanced purification techniques for crude 2-(2-Ethoxyethoxy)-4-fluorophenylamine mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(2-Ethoxyethoxy)-4-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(2-Ethoxyethoxy)-4-fluorophenylamine (also known as 2-(2-ethoxyethoxy)-4-fluoroaniline).

Rather than providing generic protocols, this guide deconstructs the causality behind experimental failures and provides self-validating workflows to ensure high-yield, high-purity recovery of your target compound.

Physicochemical Profiling & Causality

To purify this molecule effectively, we must first understand how its structural features dictate its macroscopic behavior in the lab:

  • The Primary Amine ( −NH2​ ): Confers basicity, allowing for reversible protonation. However, it is highly nucleophilic and extremely prone to auto-oxidation in the presence of light, ambient oxygen, and trace transition metals[1].

  • The Fluorine Atom ( −F ): Positioned para to the amine, it exerts a strong electron-withdrawing inductive effect but donates electron density via resonance. This slightly reduces the basicity of the amine compared to an unsubstituted aniline, meaning a stronger acid (e.g., 1M HCl) is required for complete protonation[2].

  • The 2-Ethoxyethoxy Group ( −O−CH2​−CH2​−O−CH2​−CH3​ ): This polyether chain introduces significant polarity, hydrogen-bond accepting capability, and a high boiling point. Crucially, it acts as a surfactant-like moiety, which frequently causes severe oil-in-water emulsions during liquid-liquid extractions.

Troubleshooting & FAQs

Q1: My crude reaction mixture turns dark brown or red during workup and storage. How do I prevent this? A1: Anilines degrade via oxidative pathways initiated by nitrogen-centered radicals, which rapidly couple to form highly colored quinone imines and azo/azoxy dimers[1].

  • Resolution: This is a self-propagating radical cascade. To break the cycle, you must perform all extractions using degassed solvents. During concentration, break the rotary evaporator vacuum with an inert gas (Argon or N2​ ) rather than ambient air. Store the final purified oil in amber vials under Argon at -20°C.

OxidationPathway Amine Free Aniline (Colorless/Light Yellow) Radical Nitrogen-Centered Radical (Reactive Intermediate) Amine->Radical O2 (Air), Light Trace Metals Quinone Quinone Imine Derivative (Dark Brown/Red) Radical->Quinone Further Oxidation Azo Azo/Azoxy Dimers (Colored Impurities) Radical->Azo Radical Coupling

Caption: Oxidative degradation pathway of fluoroanilines into colored impurities.

Q2: I am getting severe, unbreakable emulsions during the acid-base extraction. What is causing this? A2: The 2-ethoxyethoxy side chain gives the molecule amphiphilic properties. When you shake the separatory funnel vigorously, you are essentially creating a stabilized microemulsion of organic solvent in water.

  • Resolution: Substitute vigorous shaking with gentle, repetitive inversion of the separatory funnel. If an emulsion has already formed, increase the ionic strength of the aqueous layer by adding saturated brine ( NaCl ), or filter the entire biphasic mixture through a tightly packed pad of Celite to shear the emulsion droplets and remove insoluble polymeric particulates.

Q3: When purifying via silica gel chromatography, the product streaks severely, leading to poor recovery and co-elution with starting materials. A3: The basic primary amine interacts strongly with the acidic silanol groups ( −Si−OH ) on the silica gel stationary phase, causing non-ideal retention and tailing[1].

  • Resolution: You must deactivate the silica column. Pre-flush the packed column with 1-2% triethylamine (TEA) in your non-polar starting solvent (e.g., hexanes). Maintain 1% TEA in your mobile phase throughout the elution. The TEA outcompetes the aniline for the acidic silanol binding sites.

Validated Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

This protocol exploits the reversible protonation of the primary amine to separate the target compound from neutral impurities (e.g., unreacted halogenated precursors) and acidic byproducts[3].

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc). EtOAc is preferred over Dichloromethane (DCM) because it is less dense than water, keeping the organic layer on top and simplifying repeated aqueous drains.

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl . Invert gently 10-15 times. Vent frequently. The amine protonates to form a water-soluble anilinium chloride salt[4].

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer with one fresh portion of EtOAc to remove residual neutral organic impurities. Discard this organic wash.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath to 0°C. Basification is exothermic, and heat accelerates oxidation. Slowly add 2M NaOH dropwise while stirring until the pH reaches > 10. The solution will turn cloudy as the free base oils out[1].

  • Back-Extraction: Extract the basified aqueous phase with three portions of fresh EtOAc.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified free amine.

AcidBaseExtraction Crude Crude Mixture (in EtOAc) AddAcid Add 1M HCl (aq) Crude->AddAcid Sep1 Phase Separation AddAcid->Sep1 Org1 Organic Phase (Neutral/Acidic Impurities) Sep1->Org1 Discard/Save Aq1 Aqueous Phase (Anilinium Salt) Sep1->Aq1 Contains Product AddBase Basify to pH > 10 (NaOH) + Extract Aq1->AddBase Sep2 Phase Separation AddBase->Sep2 Aq2 Aqueous Phase (Salts/Waste) Sep2->Aq2 Discard Org2 Organic Phase (Free Amine) Sep2->Org2 Contains Product Dry Dry (Na2SO4) & Concentrate Org2->Dry Pure Pure 2-(2-Ethoxyethoxy) -4-fluorophenylamine Dry->Pure

Caption: Workflow for the acid-base extraction of basic aniline derivatives.

Protocol B: High-Vacuum Short-Path Distillation

Due to the high boiling point imparted by the ether chain, standard distillation will cause thermal decomposition. High-vacuum distillation is mandatory[2].

  • Setup: Assemble a short-path distillation apparatus (or Kugelrohr) connected to a high-vacuum pump capable of reaching < 0.1 Torr.

  • Degassing: Apply the vacuum before applying heat to pull off any residual extraction solvents (e.g., EtOAc) and dissolved oxygen.

  • Distillation: Gradually increase the heating mantle temperature. Monitor the vapor temperature carefully. The product will distill as a clear to pale-yellow viscous oil.

  • Recovery: Once distillation is complete, turn off the heat and allow the system to cool to room temperature while still under vacuum. Break the vacuum with Argon to prevent immediate oxidation of the hot product.

Method Comparison & Purity Metrics

To ensure a self-validating system, use the following table to select the appropriate purification method based on your specific crude profile and required purity. Purity verification should be conducted via GC-FID or GC-MS following EPA Method 8131 parameters for aniline derivatives[5].

Purification TechniqueTarget Impurities RemovedExpected PurityKey Troubleshooting Parameter
Acid-Base Extraction Unreacted neutral precursors, acidic byproducts85% - 95%Emulsion control (use gentle inversion, brine)
Silica Gel Chromatography Regioisomers, structurally similar polar byproducts> 98%Silica deactivation (requires 1% TEA in mobile phase)
High-Vacuum Distillation High molecular weight polymers, inorganic salts, colored azo dimers> 99%Thermal degradation (requires high vacuum < 0.1 Torr)

References

  • West Virginia University (WVU). "Exp 6 - Extraction." WVU Chemistry Labs. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." SW-846 Test Methods. Available at:[Link]

  • Olin Corp. "US3900519A - Process for preparing para-fluoroanilines." Google Patents.

Sources

Troubleshooting

Reducing side reactions during 2-(2-Ethoxyethoxy)-4-fluorophenylamine peptide coupling

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with highly recalcitrant amide couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with highly recalcitrant amide couplings. Below, we address the mechanistic challenges and provide self-validating protocols for coupling 2-(2-Ethoxyethoxy)-4-fluorophenylamine to amino acids or peptide sequences.

Substrate Profiling & Causality Analysis

Before troubleshooting, it is critical to understand the exact physicochemical nature of your substrate. 2-(2-Ethoxyethoxy)-4-fluorophenylamine is a severely deactivated and sterically hindered aromatic amine.

  • Steric Hindrance: The ortho-(2-ethoxyethoxy) group acts as a flexible steric shield. It physically blocks the trajectory of the incoming activated ester and can form transient intramolecular hydrogen bonds with the amine protons, further reducing their availability.

  • Electronic Deactivation: Aromatic amines (anilines) are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. The para-fluoro substituent exacerbates this via a strong inductive electron-withdrawing effect (-I), stripping electron density away from the reactive nitrogen center.

This dual-deactivation forces the reaction kinetics into a sluggish regime. When the desired aminolysis is slow, thermodynamically favorable side reactions inevitably outcompete the formation of the peptide bond.

Frequently Asked Questions (FAQs)

Q1: I am using HATU/DIEA, but my yield is <20%. LC-MS shows a major byproduct with a mass corresponding to the aniline + 99 Da. What is happening?

A1: You are observing guanidinylation [1]. Because 2-(2-Ethoxyethoxy)-4-fluorophenylamine is highly sterically hindered, it fails to rapidly attack the activated ester. Instead, the amine attacks the electrophilic carbon of the uronium-based coupling reagent (HATU or HBTU)[2]. This forms a stable, unreactive tetramethylguanidinium byproduct, completely consuming your valuable aniline[3]. Causality: Uronium salts are highly reactive electrophiles. When aminolysis of the active ester is delayed by steric bulk, direct attack on the coupling reagent becomes the kinetically favored pathway[1].

Q2: I pre-activated my amino acid to avoid guanidinylation, but now I am seeing significant epimerization (D-enantiomer formation). How do I prevent this?

A2: You are suffering from oxazolone-mediated racemization [4]. When an activated amino acid sits in a basic solution waiting for a sluggish aniline to react, the oxygen of the N-protecting group (or the adjacent peptide bond) intramolecularly attacks the activated carbonyl. This forms an oxazolone (azlactone) intermediate[5]. The α -proton of this oxazolone is highly acidic. The base in your reaction (e.g., DIEA) rapidly deprotonates it, forming an achiral enolate that reprotonates from either face, leading to racemization[6]. Causality: Extended active ester lifetimes under strong basic conditions guarantee oxazolone formation[4].

Q3: If HATU causes guanidinylation and pre-activation causes racemization, what is the optimal reagent system?

A3: You must abandon uronium salts and switch to a DIC / Oxyma Pure system, or for extreme cases, generate an in situ acid chloride . DIC (N,N'-Diisopropylcarbodiimide) does not contain a uronium core, physically eliminating the guanidinylation pathway. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly acidic nucleophile that rapidly traps the O-acylisourea to form a stable active ester, suppressing oxazolone formation while remaining reactive enough for deactivated anilines[4].

Pathway Visualizations

OxazolonePathway AA Activated Amino Acid Oxazolone Oxazolone (Chiral) AA->Oxazolone Intramolecular Cyclization (Due to Slow Aminolysis) L_Peptide L-Amide (Desired) AA->L_Peptide Direct Attack Enolate Oxazolone Enolate (Achiral) Oxazolone->Enolate Base Catalyzed Deprotonation Oxazolone->L_Peptide Aniline Attack Enolate->Oxazolone Reprotonation D_Peptide D-Amide (Epimer) Enolate->D_Peptide Aniline Attack (Racemization) Aniline 2-(2-Ethoxyethoxy)- 4-fluorophenylamine Aniline->AA Sluggish Kinetics

Mechanism of base-catalyzed oxazolone formation and subsequent racemization.

Guanidinylation Aniline 2-(2-Ethoxyethoxy)- 4-fluorophenylamine HATU HATU / HBTU Reagent Aniline->HATU Direct Nucleophilic Attack ActEster OAt Active Ester Aniline->ActEster Slow Aminolysis (Sterically Hindered) HATU->ActEster Pre-activation with Carboxylate Guanidine Guanidinium Byproduct HATU->Guanidine Unwanted Side Reaction Amide Desired Amide ActEster->Amide Successful Coupling

Competing guanidinylation pathway during HATU-mediated coupling of anilines.

Quantitative Data Summary

The following table summarizes the expected outcomes when coupling 2-(2-Ethoxyethoxy)-4-fluorophenylamine using various reagent systems.

Coupling ReagentBasePre-activation TimeGuanidinylation RiskEpimerization RiskExpected Yield
HATU DIEA0 min (In situ)High (>40%) Moderate< 25%
HATU 2,4,6-Collidine5 minHighLow30 - 40%
PyBOP NMM10 minNone (0%)Moderate45 - 55%
DIC / Oxyma None / Sym-Collidine10 minNone (0%) Low 65 - 80%
BTC (Triphosgene) 2,4,6-CollidineN/A (Acid Chloride)None (0%)Low> 85%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must confirm the success of intermediate states before proceeding to the next step.

Protocol A: DIC / Oxyma Pure Mediated Coupling

This protocol avoids guanidinylation entirely and utilizes mild conditions to suppress oxazolone formation.

  • Reagent Preparation: Dissolve the N-protected amino acid (1.2 equiv) and Oxyma Pure (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Pre-activation: Add DIC (1.2 equiv) dropwise at 0 °C. Stir for 5 minutes at 0 °C, then warm to room temperature for 10 minutes.

  • VALIDATION CHECKPOINT: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful active ester formation) and the complete disappearance of the free amino acid. Do not proceed until this is confirmed.

  • Aniline Addition: Add 2-(2-Ethoxyethoxy)-4-fluorophenylamine (1.0 equiv). If the amino acid is highly hindered, add 2,4,6-collidine (1.0 equiv) to act as a mild proton shuttle.

  • Thermal Acceleration: Heat the reaction to 40 °C for 12–24 hours. The steric bulk of the ortho-ethoxyethoxy group requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: In Situ Acid Chloride Generation (For Extreme Steric Hindrance)

If Protocol A yields incomplete conversion, the substrate requires the highest possible electrophilicity. Acid chlorides are impervious to guanidinylation and highly reactive.

  • Reagent Preparation: Dissolve the N-protected amino acid (1.5 equiv) in anhydrous DCM under an inert argon atmosphere.

  • Activation: Add Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.5 equiv) dropwise at 0 °C. Stir for 1 hour at room temperature.

  • VALIDATION CHECKPOINT: Withdraw a 5 µL aliquot, quench in methanol, and verify the methyl ester via LC-MS. Ghosez's reagent generates acid chlorides under strictly neutral conditions, preventing premature oxazolone formation.

  • Coupling: Cool the reaction back to 0 °C. Add 2-(2-Ethoxyethoxy)-4-fluorophenylamine (1.0 equiv) followed by 2,4,6-collidine (2.0 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract with DCM.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Discovery of potent thrombin inhibitors from a protease-focused DNA-encoded chemical library.
  • Epimerisation in Peptide Synthesis.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 2-(2-Ethoxyethoxy)-4-fluorophenylamine

Part 1: Hazard Assessment and Waste Characterization The foundational step in any chemical disposal procedure is a thorough understanding of the material's potential hazards. Based on its constituent functional groups, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the material's potential hazards. Based on its constituent functional groups, 2-(2-Ethoxyethoxy)-4-fluorophenylamine should be presumed to possess one or more hazardous characteristics as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Inferred Hazards:

  • Toxicity: Aromatic amines are a class of compounds known for their potential toxicity. The presence of a fluorine atom can also contribute to biological activity and persistence. Therefore, the waste must be handled as if it is toxic.

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment. It is crucial to prevent its release into the sanitary sewer system or the environment.[2]

  • Reactivity: While not inherently explosive, amines can react exothermically with acids and oxidizing agents. Incompatible materials must be strictly segregated.[3]

  • Irritant: Similar amine-containing compounds can cause skin and serious eye irritation.[4][5]

Based on this assessment, any material, including pure unused product, reaction byproducts, and contaminated labware (e.g., gloves, pipette tips, empty containers), must be disposed of as hazardous waste.

Parameter Guideline & Rationale
Waste Classification Hazardous Waste. Presumed toxic and an environmental hazard based on chemical structure.
EPA Waste Codes To be determined by your institution's Environmental Health & Safety (EH&S) office, but may fall under "F" or "K" listed wastes for specific processes or "D" codes if it exhibits a hazardous characteristic.[3]
Sewer Disposal Strictly Prohibited. Discharge to the sanitary sewer is forbidden for hazardous chemicals to prevent environmental contamination and damage to wastewater treatment systems.[6][7]
Evaporation Strictly Prohibited. Intentional evaporation of chemical waste in a fume hood is not a permissible disposal method.[7]

Part 2: On-Site Waste Management & Accumulation Protocol

Proper handling and accumulation of chemical waste at the point of generation are critical to ensuring safety within the laboratory and compliance with regulations.[6] This process occurs in what is known as a Satellite Accumulation Area (SAA).[8][9]

Step-by-Step Accumulation Procedure
  • Container Selection:

    • Choose a container that is in good condition and chemically compatible with 2-(2-Ethoxyethoxy)-4-fluorophenylamine. A high-density polyethylene (HDPE) or glass bottle is generally appropriate.[6][8]

    • Ensure the container has a secure, leak-proof screw cap.[6] Do not leave a funnel in the container.[8]

  • Waste Labeling (Immediate Action):

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must clearly state the words "HAZARDOUS WASTE ".[3][8]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this specific waste, list "2-(2-Ethoxyethoxy)-4-fluorophenylamine" and any solvents or other chemicals present.[8][9]

  • Segregation and Storage in the SAA:

    • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[8][9]

    • Crucially, segregate this waste from incompatible materials. Specifically, store it away from acids and strong oxidizing agents to prevent violent reactions.[3][6]

    • The waste container must be kept closed at all times except when actively adding waste.[8][9]

    • It is best practice to use a secondary containment system (e.g., a plastic tub) to capture any potential leaks.[6]

  • Monitoring and Inspection:

    • Weekly inspection of the SAA is required to check for leaks, container degradation, and proper labeling.[6][8]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7][9]

Disposal Workflow Diagram

G cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Waste Characterization & Containment cluster_2 Step 3: Satellite Accumulation cluster_3 Step 4: Final Disposal A Generate Waste (e.g., unused chemical, contaminated items) B Select Compatible Waste Container A->B C Affix 'HAZARDOUS WASTE' Label & List All Contents B->C D Keep Container Closed Use Secondary Containment C->D E Place in Designated SAA (Near Point of Generation) D->E F Segregate from Incompatibles (Acids, Oxidizers) E->F G Perform Weekly Inspections F->G H Container is 90% Full or Max Time Reached G->H I Submit Waste Pickup Request to EH&S H->I J Licensed Professional Transports for Final Disposal I->J

Caption: Workflow for the safe disposal of 2-(2-Ethoxyethoxy)-4-fluorophenylamine.

Part 3: Spill Management and Emergency Procedures

Even with meticulous planning, spills can occur. Immediate and correct response is vital to mitigate risks.

  • Minor Spill (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the neat compound.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.[10]

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with soap and water.

  • Major Spill (Requires Assistance):

    • Evacuate the immediate area.

    • If the substance is volatile or there is an inhalation risk, evacuate the entire lab and close the doors.

    • Notify your supervisor and your institution's Environmental Health & Safety (EH&S) or emergency response team immediately.

    • Do not attempt to clean up a large or uncontrolled spill without proper training and equipment.

Part 4: Final Disposal and Record-Keeping

The ultimate disposal of hazardous waste is a highly regulated process that must be handled by licensed professionals. This is often referred to as "cradle-to-grave" management, where the waste is tracked from generation to its final destruction or treatment.

  • Requesting Pickup: When your waste container is approximately 90% full or has been stored for the maximum allowable time (typically 6-12 months, check with your institution), submit a chemical waste pickup request to your EH&S department.[8][9]

  • Documentation: Ensure all paperwork is completed accurately. This documentation is a legal requirement and is crucial for tracking the waste to its final destination.[6][11]

  • Professional Disposal: Your institution's EH&S office will arrange for a licensed hazardous waste contractor to collect, transport, and dispose of the material in compliance with all federal, state, and local regulations, including the EPA's Land Disposal Restrictions (LDR) program.[11][12]

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with the law, and protect the environment, thereby upholding the highest standards of scientific integrity and professional responsibility.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Recycling. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Diethylene Glycol Monoethyl Ether NF. PCCA. [Link]

  • Advisory 7.3 - Identification of Hazardous Chemical Waste. University of Cincinnati Environmental Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-(2-Ethoxyethoxy)-4-fluorophenylamine
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2-(2-Ethoxyethoxy)-4-fluorophenylamine
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